molecular formula C28H20N2O6 B3476904 4-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]-2-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate

4-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]-2-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate

Cat. No.: B3476904
M. Wt: 480.5 g/mol
InChI Key: FDRHWIRANWDGDH-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of coumarin, a class of organic compounds that are widely used in the pharmaceutical industry due to their diverse biological activities . The compound contains a benzylamino group, a cyano group, a propenyl group, a methoxyphenyl group, and a chromene-3-carboxylate group .


Molecular Structure Analysis

The compound contains several functional groups that could influence its chemical properties. The benzylamino group could participate in hydrogen bonding, the cyano group could act as a nucleophile or electrophile, and the chromene-3-carboxylate group could undergo various reactions due to the presence of the carbonyl group .


Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, coumarins are known to undergo a variety of chemical reactions. For example, they can participate in nucleophilic addition reactions at the carbonyl group, and the double bond in the chromene ring can undergo addition and oxidation reactions .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Coumarins are known to have a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .

Future Directions

Research into coumarin derivatives is ongoing due to their diverse biological activities. Future research could involve synthesizing new derivatives, studying their biological activities, and investigating their mechanisms of action .

Properties

IUPAC Name

[4-[(E)-3-(benzylamino)-2-cyano-3-oxoprop-1-enyl]-2-methoxyphenyl] 2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20N2O6/c1-34-25-14-19(13-21(16-29)26(31)30-17-18-7-3-2-4-8-18)11-12-24(25)36-28(33)22-15-20-9-5-6-10-23(20)35-27(22)32/h2-15H,17H2,1H3,(H,30,31)/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRHWIRANWDGDH-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NCC2=CC=CC=C2)OC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NCC2=CC=CC=C2)OC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]-2-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
4-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]-2-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
4-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]-2-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate
Reactant of Route 4
4-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]-2-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate
Reactant of Route 5
Reactant of Route 5
4-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]-2-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate
Reactant of Route 6
Reactant of Route 6
4-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]-2-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.